4-(Pyridin-3-yl)phenol hydrochloride chemical properties
4-(Pyridin-3-yl)phenol hydrochloride chemical properties
Technical Monograph: 4-(Pyridin-3-yl)phenol Hydrochloride
Executive Summary
4-(Pyridin-3-yl)phenol hydrochloride (CAS: Free base 68223-13-2; Salt form variable by supplier) is a biaryl building block characterized by a distinct amphoteric nature.[1][2][3] Structurally, it consists of a phenol ring coupled to a pyridine ring at the C3 position. In its hydrochloride salt form, the pyridine nitrogen is protonated, rendering the compound water-soluble and stable for storage.[2] This compound serves as a critical pharmacophore in the development of kinase inhibitors, estrogen receptor modulators (SERMs), and supramolecular ligands.
This guide details the physicochemical properties, validated synthetic protocols, and handling requirements for this compound, designed for researchers requiring high-purity inputs for biological assays.[2]
Physicochemical Profile & Properties
The utility of 4-(Pyridin-3-yl)phenol lies in its dual acid-base functionality.[1][2][3] The hydrochloride salt masks the basicity of the pyridine ring, improving solubility, but researchers must understand the pH-dependent speciation to prevent inadvertent precipitation during biological screening.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-(Pyridin-3-yl)phenol hydrochloride |
| Formula | C₁₁H₉NO[1][2][3][4][5][6][7][8] · HCl |
| Molecular Weight | 207.66 g/mol (Salt); 171.19 g/mol (Free Base) |
| Appearance | Off-white to pale yellow crystalline solid |
| Solubility (Salt) | Soluble in Water, Methanol, DMSO (>20 mg/mL) |
| Solubility (Base) | Sparingly soluble in water; Soluble in EtOAc, DCM |
| Hygroscopicity | Moderate (HCl salt is hygroscopic; store desiccated) |
Acid-Base Dissociation (Speciation)
Understanding the pKa values is critical for extraction and assay buffer formulation.[1][2][3]
-
pKa₁ (Pyridine Nitrogen): ~5.3 (Protonated form
Neutral)[1][3] -
pKa₂ (Phenolic Oxygen): ~9.9 (Neutral
Anionic)[1][3]
Implication: The compound exhibits a "U-shaped" solubility profile.[2][3] It is soluble at low pH (cationic) and high pH (anionic) but possesses a minimum solubility window between pH 6.0 and 9.0 , where the neutral species predominates.
Synthetic Methodology: Suzuki-Miyaura Coupling[1][2][8][12][13]
While commercially available, in-house synthesis is often required to introduce isotopic labels or specific substitution patterns.[1][2] The following protocol utilizes a Suzuki-Miyaura cross-coupling followed by salt formation.[1][2][3]
Reaction Scheme
The synthesis couples 3-pyridylboronic acid with 4-bromophenol using a Palladium(0) catalyst, followed by acidification.[1][2][3]
Figure 1: Synthetic workflow for the generation of the hydrochloride salt via Suzuki coupling.
Step-by-Step Protocol
Step 1: Cross-Coupling [1][2][3][9]
-
Charge: In a Schlenk flask, combine 4-bromophenol (1.0 eq), 3-pyridylboronic acid (1.2 eq), and
(0.05 eq). -
Solvent: Add degassed 1,2-dimethoxyethane (DME) and 2M aqueous
(ratio 3:1). -
Reaction: Heat to reflux (85°C) under Argon for 16 hours.
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate (3x).[1][3] The product resides in the organic layer (at pH > 10, phenolates may trap product in aqueous; ensure pH is adjusted to ~7-8 for extraction or use continuous extraction).[1][2]
-
Purification: Flash chromatography (Gradient: 20%
60% EtOAc in Hexanes). Isolate the free base.
Step 2: Hydrochloride Salt Formation
-
Dissolution: Dissolve the purified free base in a minimum volume of anhydrous Ethanol or Dichloromethane.[1][2][3]
-
Acidification: Dropwise add 4M HCl in Dioxane (1.1 eq) at 0°C.
-
Precipitation: A white precipitate should form immediately.[1][2][3] If not, add diethyl ether to induce crystallization.
-
Isolation: Filter the solid, wash with cold ether, and dry under high vacuum to remove trace HCl.
Analytical Validation
To ensure the integrity of the salt form, Nuclear Magnetic Resonance (NMR) is the primary validation tool.
¹H-NMR (DMSO-d₆, 400 MHz) Expectations
The shift to the salt form causes significant deshielding of the pyridine protons compared to the free base.[1][2]
- 10.5 - 11.0 ppm (Broad s, 1H): Phenolic -OH.[2][3]
- 9.1 ppm (s, 1H): Pyridine C2-H (Deshielded by adjacent N+).[1][3]
- 8.7 ppm (d, 1H): Pyridine C6-H.[1][2][3]
- 8.5 ppm (d, 1H): Pyridine C4-H.[1][2][3]
- 7.9 ppm (dd, 1H): Pyridine C5-H.[1][2][3]
- 7.6 ppm (d, 2H): Phenylene protons (meta to OH).[3]
- 6.9 ppm (d, 2H): Phenylene protons (ortho to OH).[3]
-
Note: The pyridinium N-H proton is often broad and may exchange with water in the solvent, appearing >12 ppm or not visible depending on dryness.[2]
Handling, Stability, and Solubility Logic
The most common failure mode in biological assays involving this compound is "crashing out" (precipitation) when the stock solution (DMSO) is diluted into a neutral buffer.[3]
pH-Dependent Solubility Profile
Figure 2: Speciation diagram illustrating the "Solubility Valley" at neutral pH.[1][3]
Storage & Safety
-
Storage: Store at -20°C. The HCl salt is hygroscopic; exposure to humid air will lead to a sticky gum.[1][2][3]
-
Safety: Irritant.[1][2][3] The pyridine moiety can be toxic if inhaled.[1][2][3] Use standard PPE.[1][2][3]
-
Stock Prep: Prepare 10-50 mM stocks in DMSO. When diluting into PBS (pH 7.4), ensure the final concentration is <100 µM to avoid precipitation of the neutral free base.
References
-
Suzuki, A. (1999).[3] Recent advances in the Suzuki-Miyaura cross-coupling reaction. Journal of Organometallic Chemistry, 576(1-2), 147-168.[2] Link
-
Luo, G., et al. (2018).[3] Synthesis and biological evaluation of 4-(pyridin-3-yl)phenol derivatives. Bioorganic & Medicinal Chemistry Letters. (General reference for biaryl synthesis protocols).
-
PubChem. (n.d.).[1][3][8] 4-(Pyridin-3-yl)phenol (Compound Summary). National Library of Medicine.[1][2][3] Retrieved from [Link][1][3]
-
Reichardt, C. (2003).[3] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[2][3] (Reference for pKa and solubility principles of pyridine/phenols).
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